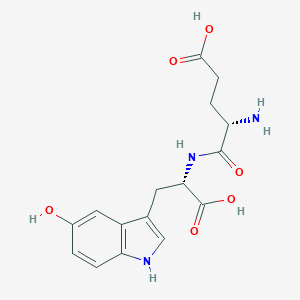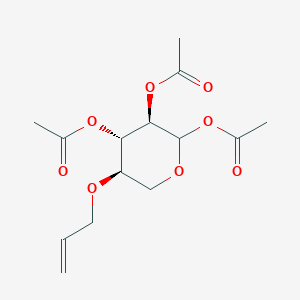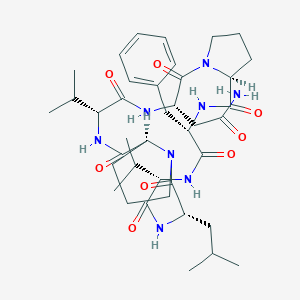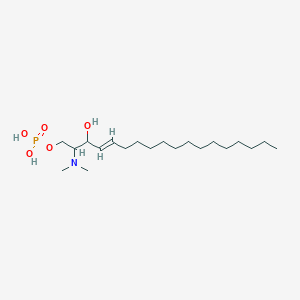
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a small molecule inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein that transports glycine, an important neurotransmitter, from the synapse back into the presynaptic neuron. By inhibiting GlyT1, BRL-15572 increases the concentration of glycine in the synapse, which can enhance the activity of NMDA receptors and improve cognitive function.
作用機序
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine from the synapse. By blocking GlyT1, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide increases the concentration of glycine in the synapse, which can enhance the activity of NMDA receptors and improve cognitive function. NMDA receptors are important for learning and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase the concentration of glycine in the synapse and enhance the activity of NMDA receptors, which can improve cognitive function and synaptic plasticity. In addition, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury. However, the long-term effects of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on brain function and behavior are not well understood, and further research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful tool for studying the role of glycine and NMDA receptors in various neurological and psychiatric disorders. However, there are some limitations to using N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. First, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not highly selective for GlyT1 and can also inhibit other transporters, such as GlyT2 and GlyT3. Second, the effects of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on brain function and behavior may be complex and difficult to interpret, and further research is needed to fully understand its mechanisms of action.
将来の方向性
There are many potential future directions for research on N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more selective GlyT1 inhibitors that can be used to study the specific role of GlyT1 in neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on brain function and behavior, as well as its potential therapeutic applications in humans. Finally, further research is needed to fully understand the mechanisms of action of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its effects on glycine and NMDA receptors.
合成法
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-chloro-6-methylpyridin-2-amine to produce the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. Preclinical studies have shown that N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can improve cognitive function, enhance synaptic plasticity, and reduce negative symptoms in animal models of schizophrenia. In addition, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
特性
製品名 |
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
分子式 |
C15H13ClN2O3 |
分子量 |
304.73 g/mol |
IUPAC名 |
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-11(16)3-5-14(17-9)18-15(19)10-2-4-12-13(8-10)21-7-6-20-12/h2-5,8H,6-7H2,1H3,(H,17,18,19) |
InChIキー |
MHMGYMGFDLOAFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
